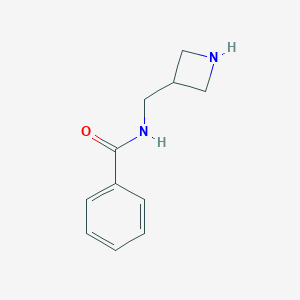

N-(azetidin-3-ylmethyl)benzamide

Beschreibung

N-(azetidin-3-ylmethyl)benzamide is a benzamide derivative featuring an azetidine ring (a four-membered saturated heterocycle) attached via a methylene linker to the benzamide’s nitrogen atom. The azetidine moiety introduces conformational strain due to its small ring size, which can enhance binding affinity and metabolic stability in drug design.

Eigenschaften

CAS-Nummer |

199528-26-2 |

|---|---|

Molekularformel |

C11H14N2O |

Molekulargewicht |

190.24 g/mol |

IUPAC-Name |

N-(azetidin-3-ylmethyl)benzamide |

InChI |

InChI=1S/C11H14N2O/c14-11(10-4-2-1-3-5-10)13-8-9-6-12-7-9/h1-5,9,12H,6-8H2,(H,13,14) |

InChI-Schlüssel |

JXTDLEJVNKKHCM-UHFFFAOYSA-N |

SMILES |

C1C(CN1)CNC(=O)C2=CC=CC=C2 |

Kanonische SMILES |

C1C(CN1)CNC(=O)C2=CC=CC=C2 |

Synonyme |

Benzamide, N-(3-azetidinylmethyl)- |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(azetidin-3-ylmethyl)benzamide typically involves the reaction of azetidine derivatives with benzoyl chloride or benzamide under specific conditions. One common method includes the use of N-Boc-azetidin-3-ylidene acetate, which is obtained from N-Boc-azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with benzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of N-(azetidin-3-ylmethyl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

N-(azetidin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.

Reduction: Reduction of the benzamide moiety can yield amines.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azetidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azetidine ring yields N-oxides, while reduction of the benzamide moiety results in primary or secondary amines .

Wissenschaftliche Forschungsanwendungen

N-(azetidin-3-ylmethyl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of N-(azetidin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. For instance, as a dopamine antagonist, it binds to D2 and D4 receptors, inhibiting their activity and thereby modulating neurotransmitter levels in the brain . The compound’s ability to inhibit human chymase also suggests its role in regulating inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

Azetidine/Azetidinone Derivatives

- 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl)benzamide This compound () incorporates a 4-oxoazetidinyl (azetidinone) group. The ketone group in the azetidine ring alters electronic properties and hydrogen-bonding capacity compared to the saturated azetidine in the target compound. Synthesis via ultrasonic irradiation reduced reaction time (30–50 minutes) and improved yields (78–88%) compared to conventional reflux (4–6 hours, 65–75% yields) .

| Compound | Reaction Method | Time (min) | Yield (%) | Key Feature |

|---|---|---|---|---|

| Azetidinone benzamide | Ultrasonic | 30–50 | 78–88 | 4-oxoazetidinyl, chloro |

| Target compound (inferred) | N/A | N/A | N/A | Azetidinylmethyl, no keto |

Aliphatic Amine-Substituted Benzamides

- N-(2-diethylaminoethyl)benzamide derivatives (): Radioiodinated variants like IMBA and BZA showed high melanoma uptake (16.6–23.2% ID/g at 6 hours) due to slow urinary excretion and melanin affinity. Substituents such as methoxy or acetamido groups enhanced metabolic stability.

- N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():

The hydroxy-dimethylethyl group acts as an N,O-bidentate directing group for metal-catalyzed C–H functionalization. This highlights how aliphatic hydroxyl groups can influence reactivity, whereas the azetidine’s nitrogen may serve as a coordination site in catalysis .

Aromatic/Heterocyclic-Substituted Benzamides

- N-[2-(1H-indol-3-yl)ethyl]benzamide (): Demonstrated antiplasmodial activity by blocking melatonin-induced synchronization in Plasmodium falciparum.

- Benzimidazole-linked benzamides ():

Compounds like N-(2-chloromethyl-benzimidazol-1-yl methyl)-benzamide showed significant anti-inflammatory activity (p < 0.05) with low gastric toxicity. The benzimidazole moiety enhances π-π interactions, whereas the azetidine’s strain could modulate selectivity for neurological targets .

Pharmacological and Functional Comparisons

- Neuroleptic benzamides ():

Pyrrolidine-substituted analogues (e.g., YM-09151-2) exhibited potent neuroleptic activity (408× more active than metoclopramide). The azetidine’s smaller ring may reduce off-target effects compared to five-membered pyrrolidine derivatives . - Antioxidant benzamides (): N-(anilinocarbonothioyl)benzamide derivatives with hydroxyl or methoxy groups showed 86–87% inhibition in lipid peroxidation.

Structural and Electronic Considerations

- Azetidine vs. Azetidinone: The absence of a ketone in the target compound may reduce hydrogen-bonding but increase ring flexibility. Aliphatic vs. Aromatic substituents: Azetidine’s saturated ring may improve membrane permeability compared to bulky aromatic groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.